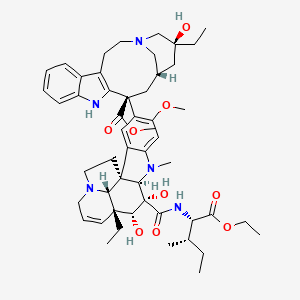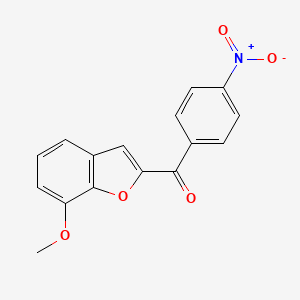
N-(2,6-dimethoxyphenyl)-2-(3-methyl-4-oxo-1-phthalazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethoxyphenyl)-2-(3-methyl-4-oxo-1-phthalazinyl)acetamide is a member of phthalazines.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activity
- A study explored the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, starting from phthalic anhydride, and evaluated their anticancer and antimicrobial activities. Some compounds in this series exhibited significant activity against the HCT 116 cancer cell line and demonstrated antimicrobial activities as well (Kumar et al., 2019).
Biological Screening and Fingerprint Applications
- Another research synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), including sulfonamides and alkylated piperazine derivatives. These compounds were screened for antibacterial, antifungal, anthelmintic activity, and some showed significant biological activities. Additionally, these compounds have applications in latent fingerprint analysis on various surfaces (Khan et al., 2019).
Synthesis Applications
- A study described a high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to produce a compound that can be reduced to (±)-crispine A, indicating its potential in synthetic chemistry applications (King, 2007).
X-Ray Powder Diffraction in Pesticides
- Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to the compound , was conducted for potential use in pesticides. These compounds were characterized using X-ray powder diffraction (Olszewska et al., 2011).
Learning and Memory Studies in Rats
- A study investigating the effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide on learning and memory in rats found that this compound enhanced cognitive functions, suggesting its potential application in neurological research (Sakurai et al., 1989).
Biotransformation in Human Urine
- Research on the metabolites of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide in human urine provides insights into its biotransformation, important for understanding its pharmacokinetics and potential therapeutic applications (Fujimaki et al., 1990).
Process Development for Pharmaceutical Synthesis
- A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide was described, showcasing its potential for large-scale production in the pharmaceutical industry (Guillaume et al., 2003).
Antitumor Activity and Molecular Docking
- A study on 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound , demonstrated broad-spectrum antitumor activity, highlighting the potential of related compounds in cancer treatment (Al-Suwaidan et al., 2016).
Photoinitiator for Polymer Networks
- Research on 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, similar to the compound , highlighted its use as a nano-photoinitiator for creating robust polymer networks, indicating its application in materials science (Batibay et al., 2020).
Propiedades
Nombre del producto |
N-(2,6-dimethoxyphenyl)-2-(3-methyl-4-oxo-1-phthalazinyl)acetamide |
|---|---|
Fórmula molecular |
C19H19N3O4 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-22-19(24)13-8-5-4-7-12(13)14(21-22)11-17(23)20-18-15(25-2)9-6-10-16(18)26-3/h4-10H,11H2,1-3H3,(H,20,23) |
Clave InChI |
FZWRTZXNJDXKLV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)
![(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1195681.png)






![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)

![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)
